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Compound Name: Chromozym t-PA

Cat. No.: B12375378 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tissue-type plasminogen activator (t-PA) is a crucial serine protease involved in the fibrinolytic

system, primarily responsible for dissolving blood clots. It catalyzes the conversion of

plasminogen to plasmin, which then degrades fibrin.[1] The Chromozym® t-PA assay is a

chromogenic method used to determine the activity of t-PA in various samples, such as purified

preparations and cell culture supernatants.[2][3] This document provides detailed protocols and

application notes for performing this assay.

Assay Principle

The Chromozym® t-PA assay quantitatively measures t-PA activity. The principle is based on

the enzymatic cleavage of a specific chromogenic substrate by t-PA. In a direct assay, t-PA

directly cleaves the chromogenic substrate, N-Methylsulfonyl-D-Phe-Gly-Arg-p-nitroanilide

acetate (Chromozym® t-PA), releasing p-nitroaniline (pNA).[2][3] The rate of pNA release,

measured spectrophotometrically at 405 nm, is directly proportional to the t-PA activity in the

sample.[4][5]

Alternatively, a coupled assay can be employed where t-PA activates plasminogen to plasmin.

The generated plasmin then cleaves a plasmin-specific chromogenic substrate, releasing the

pNA chromophore.[6] The change in absorbance at 405 nm is proportional to the amount of

plasmin produced, and thus to the t-PA activity.[6]
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Caption: Direct vs. Coupled Chromozym® t-PA Assay Principles.

Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for

performing the Chromozym® t-PA activity assay. Two primary methods are described: an initial

rate method and an endpoint (acid-stopped) method.

Materials and Reagents
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Reagent/Material Specifications Storage

Chromozym® t-PA Substrate

N-Methylsulfonyl-D-Phe-Gly-

Arg-p-nitroanilide acetate.

Purity: >90% (enzymatic)[2][3]

Powder: +15 to +25°C[2].

Solution: 2 to 8°C for up to 2

weeks[3][7].

Tris Buffer

100 mM Tris, pH 8.4-8.5,

containing 106 mM NaCl and

0.15% (w/v) Tween 80 or 0.1

g/L Triton X-100.[2][4]

2 to 8°C for up to 6 months.[4]

Acetic Acid (for endpoint) 20% (v/v) aqueous solution.[4] Room Temperature.

t-PA Standard
Purified t-PA of known activity

(e.g., WHO standard).

As per manufacturer's

instructions, typically -20°C or

below.

Human Plasminogen (for

coupled assay)
Lyophilized powder. -20°C.

Plasmin Substrate (for coupled

assay)

Chromogenic substrate

specific for plasmin.
-20°C.

Microplate Reader
Capable of measuring

absorbance at 405 nm.
N/A

96-well Microplate Polystyrene, flat-bottom. N/A

Pipettes and Tips
Calibrated single and

multichannel pipettes.
N/A

Incubation System
37°C incubator or water bath.

[4][5]
N/A

Reagent Preparation

Tris Buffer (pH 8.4, 25°C): Dissolve 12.1 g Tris and 6.2 g NaCl in 800 ml distilled water.

Adjust pH to 8.4 with 1 M HCl. Add a surfactant like Triton X-100 to a final concentration of

0.1 g/L to prevent t-PA adsorption.[4] Bring the final volume to 1000 ml with distilled water.[4]
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Chromozym® t-PA Solution (4 mM): Dissolve 5.1 mg of Chromozym® t-PA in 2 ml of double-

distilled water.[2]

Working Reagent Mixture (for direct assay): Mix 9 parts Tris Buffer with 1 part Chromozym®

t-PA solution. Prepare fresh daily.[2]

t-PA Standards: Reconstitute t-PA standard with Tris buffer to a stock solution. Prepare a

dilution series ranging from 0.05 to 0.5 µkat/L (3 – 30 U/L) in Tris buffer.[4][5] Use plastic

tubes for all dilutions to avoid adsorption.[2]

Sample Preparation:

Purified Preparations: Dilute with Tris buffer to fall within the assay's linear range.[4]

Plasma: Collect blood in one-tenth volume of acidified 0.5 M sodium citrate (pH 4.0) to

prevent complex formation with PAI-1. Centrifuge at 3000 x g for 15 minutes.[6][8]

Cell Culture Supernatants: Centrifuge at 3000 x g for 15 minutes at 4°C to remove cellular

debris.[8][9]

Assay Procedure: Initial Rate Method (Direct Assay)

This method is recommended for purified systems and provides kinetic data.

Pre-warm: Pre-warm the Tris buffer, Working Reagent Mixture, and a 96-well microplate to

37°C.[2]

Assay Setup: Add samples and standards to the wells of the microplate. It is recommended

to run all samples and standards in duplicate or triplicate.

Initiate Reaction: Add the pre-warmed Working Reagent Mixture to each well to start the

reaction. For a final volume of 200 µL, one might add 20 µL of sample/standard and 180 µL

of Working Reagent Mixture.

Kinetic Reading: Immediately place the microplate in a plate reader pre-heated to 37°C.

Measure the change in absorbance at 405 nm (ΔA405/min) over a period of 5-10 minutes.

Ensure the readings are taken within the linear phase of the reaction.[4]
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Calculation: Calculate the t-PA activity based on the rate of absorbance change. A standard

curve is generated by plotting the ΔA405/min for the standards against their known

concentrations. The activity of the unknown samples is then interpolated from this curve.[6]

Assay Procedure: Endpoint Method (Direct Assay)

This method is simpler for processing a large number of samples simultaneously.

Reaction Setup: Add samples and standards to the wells of a microplate.

Initiate Reaction: Add the Working Reagent Mixture to each well.

Incubation: Incubate the plate at 37°C for a fixed period (e.g., 30 minutes). The incubation

time should be optimized to ensure the reaction remains within the linear range for all

samples.

Stop Reaction: Stop the reaction by adding a stopping agent, such as 20% acetic acid, to

each well.[4]

Read Absorbance: Read the final absorbance at 405 nm.

Calculation: Subtract the absorbance of a reagent blank from all readings. Create a standard

curve by plotting the absorbance of the standards against their concentrations. Determine

the activity of the samples from this curve.
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Caption: Workflow for the Chromozym® t-PA Activity Assay.
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Quantitative data for the Chromozym® t-PA assay is summarized below.

Table 1: Assay Performance Characteristics

Parameter Value Notes

Linear Range
0.05 – 0.5 µkat/L or 3 – 30

U/L[4]

For purified t-PA systems using

the initial rate method.

Wavelength 405 nm
Corresponds to the peak

absorbance of p-nitroaniline.

Temperature 37°C[4]
Optimal temperature for

enzymatic activity.

Substrate
Chromozym® t-PA or S-

2288[4]
H-D-Ile-Pro-Arg-pNA[4]

Working Concentration Approx. 0.25 mM[2][3]
Final concentration in the

assay mixture.

Table 2: Reagent Composition and Stability

Component Composition Stability of Solution

Tris Buffer
100 mM Tris, 106 mM NaCl,

pH 8.4[4]
Up to 6 months at 2-8°C[4]

Chromozym® t-PA Solution 4 mM in distilled water[2] At least 2 weeks at 2-8°C[2]

Working Reagent Mixture
9 parts Tris buffer + 1 part

Chromozym® t-PA solution[2]

8 hours at 2-8°C or 4 hours at

15-25°C[2]

Acetic Acid 20% (v/v) in distilled water[4] Stable at room temperature.

Important Considerations

Interference: The presence of plasminogen activator inhibitor-1 (PAI-1) in plasma samples

can interfere with the assay by forming a complex with t-PA. Acidification of plasma samples

helps to prevent this.[10]
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Material Choice: Use plastic labware (tubes, cuvettes) for handling t-PA solutions, as the

enzyme can adsorb to glass surfaces.[2]

Standard Curve: A standard curve must be generated for each assay run to ensure accurate

quantification.[6]

Sample Type: The optimal protocol may vary depending on the sample type (e.g., purified

enzyme, plasma, cell culture supernatant). For complex samples like plasma, a coupled

assay with a fibrin-like stimulator may be more appropriate to enhance specificity and

activity.[10] High heparin concentrations may also affect results.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12375378#standard-protocol-for-chromozym-t-pa-
activity-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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